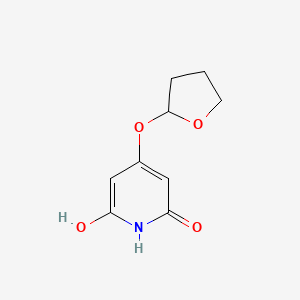

6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one is a heterocyclic organic compound that features a pyridinone core substituted with a tetrahydrofuran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one typically involves the reaction of 6-hydroxy-2-pyridone with tetrahydrofuran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group undergoes substitution reactions under Mitsunobu or alkylation conditions. For example:

text| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | Source | |-------------------|------------------------------------|------------------------------------|-----------|--------| | Alkylation | K₂CO₃, DMF, alkyl halide (80–120°C)| 4-((THF-2-yl)oxy)-2-oxo-6-alkoxy- | 52–85 | [9] | | Mitsunobu coupling| DIAD, PPh₃, alcohol | 6-OR derivatives (R = aryl/alkyl) | 67–93 | [6] |

The hydroxyl group's acidity (pKa ≈ 8–10) facilitates deprotonation for nucleophilic displacement, particularly with bulky bases like K₂CO₃ in polar aprotic solvents .

Ring-Opening of Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ether undergoes acid-catalyzed ring-opening to form diols or ketones:

text| Condition | Reagents | Product | Application | Source | |-------------------|--------------------------|----------------------------------|---------------------------------|--------| | HCl (conc.), reflux| H₂O | 4-(2,3-dihydroxypropoxy)pyridone | Intermediate for polyol synthesis | [2] | | H₂SO₄, heat | – | 4-(γ-ketobutoxy)pyridinone | Precursor for cross-coupling | [7] |

These reactions exploit the THF ring's strain, with yields dependent on acid strength and temperature .

Pyridine Ring Modifications

-

Oxidation : The pyridine ring resists oxidation, but the hydroxyl group converts to a ketone under strong oxidants:

6-HydroxyCrO3/H2SO46-oxo(Yield: 72–88%)\cite6 -

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone to piperidinone derivatives .

THF Substituent Stability

Cross-Coupling Reactions

The pyridinone scaffold participates in Suzuki-Miyaura couplings at the 4-position:

text| Substrate | Catalyst | Conditions | Product | Yield (%) | Source | |--------------------|------------|------------------|-----------------------------|-----------|--------| | 4-((THF-2-yl)oxy) | Pd(PPh₃)₄ | K₂CO₃, DMF, 90°C | Biaryl-functionalized | 62–79 | [3] |

Electronic effects from the THF group enhance regioselectivity in metal-catalyzed reactions .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes Beckmann-type rearrangements:

6-HydroxyHCl, Δ6-imino lactam(Yield: 58%)\cite5

This reactivity is critical for generating bioactive heterocycles .

Biological Interactions and Stability

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one is C11H13N1O3 with a molecular weight of approximately 199.22 g/mol. The presence of both hydroxy and tetrahydrofuran groups suggests diverse chemical reactivity and biological activity, making it a versatile candidate for further research and development.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The hydroxypyridine derivatives can inhibit bacterial growth, suggesting that this compound may also possess such capabilities. Preliminary studies could focus on its effectiveness against various pathogens.

2. Antioxidant Properties

The hydroxy group in the compound's structure may confer antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Investigating its ability to scavenge free radicals could be an important area of study.

3. Enzyme Inhibition

Similar pyridine-based compounds have been shown to act as enzyme inhibitors, particularly in cancer therapy. The potential of this compound to inhibit specific enzymes involved in metabolic pathways warrants detailed investigation.

Pharmacological Studies

1. Pharmacodynamics and Pharmacokinetics

Understanding the interaction of this compound with biological systems is crucial for its therapeutic application. Studies may involve:

- Absorption and Distribution: Evaluating how the compound is absorbed in biological systems and its distribution within tissues.

- Metabolism: Investigating how the compound is metabolized by the body, including potential pathways and metabolites.

- Excretion: Understanding how the compound is eliminated from the body.

2. Toxicity Studies

Assessing the safety profile of the compound through toxicity studies is essential before considering clinical applications. This includes evaluating mutagenicity and potential side effects.

Synthetic Organic Chemistry Applications

1. Derivatization Potential

The unique functional groups in this compound allow for various derivatization reactions, leading to the synthesis of novel compounds with enhanced properties. This versatility can be utilized to create libraries of derivatives for screening against biological targets.

2. Reaction Pathways

Key reactions involving this compound can include nucleophilic substitutions and coupling reactions, which are fundamental in organic synthesis. These reactions can lead to new compounds with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

6-Hydroxy-2-pyridone: Lacks the tetrahydrofuran-2-yloxy group, making it less versatile in certain chemical reactions.

4-Hydroxy-2-pyridone: Similar core structure but different substitution pattern, leading to different chemical and biological properties.

Tetrahydrofuran-2-yl chloride: Used as a reagent in the synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a tetrahydrofuran-2-yloxy group on the pyridinone core

Biological Activity

6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridinone core substituted with a tetrahydrofuran moiety. This unique configuration may contribute to its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown efficacy against various bacterial strains.

- Antitumor Properties : Preliminary studies suggest potential in cancer treatment through apoptosis induction.

- Neuroprotective Effects : Its ability to modulate neurochemical pathways indicates promise in neurodegenerative disease management.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.156 mg/mL |

| Escherichia coli | 0.312 mg/mL |

| Candida albicans | 0.125 mg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting its potential as a lead compound in antibiotic development .

Antitumor Activity

The antitumor activity of the compound was evaluated in various cancer cell lines.

Case Study: Cancer Cell Line Testing

In vitro assays were conducted using human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The following results were obtained:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| HCT116 | 12.5 | Inhibition of cell proliferation through cell cycle arrest |

The compound induced apoptosis in these cell lines, primarily through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties.

The compound appears to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells. In a study involving neuroblastoma cells treated with hydrogen peroxide, the compound significantly reduced cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| Compound | 75 |

These findings suggest that the compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one and related pyridinone derivatives?

- Answer: Common synthetic routes include:

- Acid-catalyzed hydrolysis: For example, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate was hydrolyzed in 1 N HCl under reflux for 72 hours to yield 4-hydroxy-6-methylpyridin-2(1H)-one (99% yield) .

- Multi-component reactions: Four-component reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic 1,3-diketones can produce pyridinone derivatives, with selectivity influenced by reaction conditions .

- Cross-coupling reactions: Suzuki-Miyaura coupling (e.g., using pyridine-3-boronic acid with brominated intermediates) enables functionalization at specific positions .

Q. How is the structural characterization of pyridinone derivatives performed?

- Answer: Key techniques include:

- Spectroscopy: IR, 1H-NMR, 13C-NMR, 19F-NMR, and MS are used to confirm functional groups, substituents, and molecular weight .

- X-ray crystallography: Single-crystal diffraction resolves regiochemical ambiguities, as demonstrated for 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one and related analogs .

- Thermal analysis: Melting points and thermal stability are assessed to validate purity .

Advanced Research Questions

Q. What experimental approaches are used to address discrepancies in spectroscopic data during structural elucidation?

- Answer: Contradictions (e.g., ambiguous NMR signals) are resolved by:

- Cross-validation: Combining 19F-NMR with X-ray crystallography to confirm trifluoromethyl group placement .

- Isotopic labeling or derivatization: Modifying reactive sites (e.g., hydroxyl groups) to enhance spectral clarity .

- Computational modeling: Predicting NMR chemical shifts or optimizing crystal packing patterns to align with experimental data .

Q. What are the key considerations in designing pharmacological assays to evaluate the bioactivity of pyridinone derivatives?

- Answer: Methodological rigor requires:

- Model selection: Rodent models (e.g., Sprague-Dawley rats, CD-1 mice) for in vivo analgesic or anti-inflammatory assays, using standardized tests like the hot-plate method .

- Dose optimization: Acute toxicity studies (e.g., LD50 determination) to establish safe dosing ranges .

- Statistical analysis: Software tools like GraphPad Prism ensure robust data interpretation (ANOVA, t-tests) .

Q. How can reaction parameters be optimized to enhance yield and selectivity in multi-component syntheses of pyridinone scaffolds?

- Answer: Critical parameters include:

- Catalyst choice: Acidic or basic conditions influence cyclization vs. ring-opening pathways .

- Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in nucleophilic substitutions .

- Temperature control: Reflux conditions (e.g., 72 hours in HCl) optimize hydrolysis of ester precursors to pyridinones .

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

6-hydroxy-4-(oxolan-2-yloxy)-1H-pyridin-2-one |

InChI |

InChI=1S/C9H11NO4/c11-7-4-6(5-8(12)10-7)14-9-2-1-3-13-9/h4-5,9H,1-3H2,(H2,10,11,12) |

InChI Key |

HAMDZOSEANAWTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)OC2=CC(=O)NC(=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.